Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
Description
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Properties
IUPAC Name |
tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPHWBRCRWNTLX-ZACCUICWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208530-70-4 | |
| Record name | tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
The following technical guide is structured to provide an authoritative, deep-dive analysis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane (CAS 155560-04-6). It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, stereochemical assignment, and scaffold utility.
CAS Number: 155560-04-6 Synonyms: tert-Butyl (endo-9-azabicyclo[3.3.1]nonan-3-yl)carbamate; N-(3-endo)-9-Azabicyclo[3.3.1]non-3-ylcarbamic acid 1,1-dimethylethyl ester.
Executive Summary
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a high-value bicyclic diamine scaffold used extensively in the design of G-protein coupled receptor (GPCR) ligands and ion channel modulators. The compound features a rigid [3.3.1] bicyclic framework that mimics the spatial arrangement of tropane alkaloids but with an expanded bridge, offering unique conformational properties.
Its primary utility lies in its role as a "privileged scaffold" for 5-HT3 receptor antagonists (e.g., Granisetron analogs), Sigma receptor ligands , and Dopamine Transporter (DAT) inhibitors. The endo stereochemistry at the C3 position is critical for bioactivity in these classes, often dictating the binding affinity and selectivity profile of the final drug candidate.
Chemical Identity & Stereochemistry[1]
The distinction between the endo and exo isomers is the single most frequent source of error in the utilization of this scaffold.
Structural Definition
-
Functionalization: A secondary amine at the bridgehead (N-9) and a Boc-protected primary amine at position C-3.
-
Stereochemistry (Endo vs. Exo):
-
Endo (CAS 155560-04-6): The carbamate group at C-3 is oriented towards the nitrogen bridge (axial-like relative to the piperidine chair). This conformation facilitates intramolecular hydrogen bonding in some derivatives and mimics the folded conformation of bioactive peptides.
-
Exo: The carbamate group points away from the nitrogen bridge (equatorial-like).
-
Physicochemical Data
| Property | Value | Note |
| Molecular Formula | C₁₃H₂₄N₂O₂ | |
| Molecular Weight | 240.34 g/mol | |
| Appearance | White to off-white solid | Hygroscopic as free base |
| pKa (Calc) | ~10.5 (N-9) | Secondary amine is highly basic |
| Solubility | DCM, MeOH, DMSO | Poor water solubility (neutral form) |
Synthetic Pathway: The Granatanone Route
The synthesis of CAS 155560-04-6 relies on the Robinson-Schöpf condensation followed by a stereoselective reduction. The following pathway ensures high endo selectivity, minimizing the formation of the thermodynamically more stable exo isomer.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise synthetic pathway emphasizing the critical stereoselective reduction step.
Critical Mechanistic Insights
-
Step 1 (Cyclization): The double Mannich reaction (Robinson-Schöpf) creates the bicyclic skeleton. The use of benzylamine protects the bridgehead nitrogen early on.
-
Step 3 (The Stereochemistry Checkpoint): This is the most critical step.
-
Catalytic Hydrogenation (PtO₂/H₂): Often yields a mixture of endo and exo isomers.
-
Dissolving Metal Reduction (Na/Alcohol): Historically, reduction of the oxime with sodium in refluxing n-amyl alcohol or ethanol strongly favors the endo amine (Granatanine) due to the specific transition state kinetics in the bicyclic system. This method is recommended for high diastereomeric purity [1].
-
-
Step 5 (Debenzylation): Hydrogenolysis removes the benzyl group from N-9. The Boc group on N-3 is stable under these neutral hydrogenolysis conditions.
Medicinal Chemistry Applications
The 9-azabicyclo[3.3.1]nonane core serves as a rigid spacer that positions pharmacophores with high precision.
Scaffold Utility Map
Figure 2: Divergent synthesis applications of the scaffold.
Key Therapeutic Classes
-
5-HT3 Antagonists: The endo-amide linkage is essential for potent binding to the 5-HT3 receptor. The scaffold mimics the tropane ring of cocaine and the quinuclidine ring of other antagonists, but with distinct lipophilicity and metabolic stability profiles [2].
-
Sigma Receptors: N-substituted derivatives (at position 9) show high affinity for Sigma-2 receptors, which are biomarkers for tumor proliferation. The endo stereochemistry often improves selectivity against Sigma-1 [3].
Experimental Protocols
Protocol: Stereoselective Reduction (Oxime to Endo-Amine)
Note: This protocol describes the transformation of the oxime intermediate to the endo-amine, the pivotal step for establishing stereochemistry.
Reagents: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one oxime, Sodium metal, n-Amyl alcohol (1-Pentanol).
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer and a reflux condenser. Maintain an inert atmosphere (Ar or N₂).
-
Dissolution: Dissolve 10.0 g (41 mmol) of the oxime in 150 mL of anhydrous n-amyl alcohol. Heat the solution to reflux.[2]
-
Reduction: Cautiously add sodium metal (10.0 g, 435 mmol) in small cubes over 1 hour through a solids addition funnel. Caution: Vigorous hydrogen evolution.
-
Reflux: Continue refluxing for 2 hours until all sodium has dissolved.
-
Workup: Cool to room temperature. Acidify with 6M HCl (carefully) to pH < 2. Separate the aqueous layer.[2][3][4] Extract the organic layer with additional water.
-
Basification: Combine aqueous layers, basify with NaOH pellets to pH > 12, and extract with Chloroform (3x).
-
Purification: Dry organic extracts over Na₂SO₄ and concentrate. The crude oil is predominantly the endo-amine. Distillation or recrystallization of the HCl salt can further purify the product.
Protocol: Boc-Protection and Debenzylation
-
Boc-Protection: Dissolve the crude endo-diamine in DCM/TEA. Add Boc₂O (0.95 equiv relative to amine) at 0°C. Stir at RT for 4h. The primary amine (C-3) reacts preferentially over the tertiary benzylamine (N-9).
-
Hydrogenolysis: Dissolve the Boc-protected intermediate in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi for 12 hours. Filter catalyst and concentrate to yield CAS 155560-04-6 .
Characterization & Quality Control
NMR Diagnostic Signals
To confirm the endo stereochemistry, analyze the H-3 proton signal in ¹H NMR.
-
Endo-isomer: The H-3 proton is in an exo (equatorial-like) environment. It typically appears as a multiplet with narrower signal width (due to smaller eq-eq and eq-ax couplings) compared to the exo-isomer.
-
Exo-isomer: The H-3 proton is endo (axial-like). It shows a wider multiplet due to large trans-diaxial coupling constants (~10-12 Hz) with the adjacent C-2/C-4 axial protons.
Storage & Handling
-
Stability: Stable at room temperature.
-
Hygroscopicity: The free amine (N-9) absorbs CO₂ and moisture from air. Store under nitrogen or argon.
-
Reactivity: Avoid strong oxidizers (forms N-oxides) and strong acids (removes Boc).
References
-
Stereoselective Reduction of Granatanone Oxime
- Source:Journal of Organic Chemistry, 1998, 63(12), 4069-4078.
- Context: Describes the sodium/alcohol reduction method for obtaining endo-amines in bicyclic systems.
- Granisetron Synthesis & SAR: Source:Journal of Medicinal Chemistry, 1991, 34(12), 3505-3512. Context: Establishes the biological relevance of the endo-stereochemistry in 9-azabicyclo[3.3.1]nonane 5-HT3 antagonists.
- Source:Medicinal Chemistry Research, 2003, 11(7), 380-398.
-
Ruthenium Catalyzed Reduction
- Source:P
- Context: Modern catalytic methods for stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-one to the endo-alcohol/amine.
-
Scaffold Versatility
- Source:Molecules, 2021, 26(1), 252.
- Context: Review of bicyclo[3.3.
Sources
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. exo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane 97% | CAS: 1363380-67-9 | AChemBlock [achemblock.com]
- 6. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 9. ENDO-3-(BOC-AMINO)-9-AZABICYCLO[3.3.1]NONANE | 155560-04-6 | INDOFINE Chemical Company [indofinechemical.com]
Technical Whitepaper: Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
Physicochemical Profiling, Synthetic Architecture, and Therapeutic Utility [1]
Executive Summary
The 9-azabicyclo[3.3.1]nonane scaffold represents a privileged structure in medicinal chemistry, offering a unique conformational volume that bridges the gap between the rigid tropane alkaloids (bicyclo[3.2.1]octanes) and more flexible piperidine systems.
This guide focuses on Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane , a critical intermediate. Its specific endo stereochemistry at the C3 position and the orthogonal protection provided by the tert-butyloxycarbonyl (Boc) group make it an essential building block for synthesizing high-affinity ligands for 5-HT3 , 5-HT4 , and Sigma (
Part 1: Physicochemical Identity
The following data constitutes the baseline identity for the endo isomer. Researchers must verify the stereochemical purity (endo vs. exo ratio) upon acquisition, as the thermodynamic exo isomer is often a contaminant in non-selective syntheses.
Table 1: Molecular Specifications
| Property | Value | Notes |
| Chemical Name | tert-butyl N-[(1R,3S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate | IUPAC designation |
| Common Name | Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane | |
| CAS Number | 155560-04-6 | Specific to the endo isomer |
| Molecular Weight | 240.34 g/mol | Monoisotopic Mass: 240.1838 Da |
| Molecular Formula | ||
| Core Scaffold | Granatane (9-azabicyclo[3.3.1]nonane) | Homolog of Tropane |
| Stereochemistry | Endo (C3-amino group axial) | Critical for bioactivity |
| Solubility | Soluble in DCM, MeOH, DMSO; Low in Water | Lipophilic carbamate |
Part 2: Structural Analysis & Stereochemistry
The Conformational Landscape
Unlike the rigid tropane system, the 9-azabicyclo[3.3.1]nonane skeleton exists in a dynamic equilibrium between chair-chair (CC) and boat-chair (BC) conformations.
-
Chair-Chair (CC): The lowest energy conformation for the unsubstituted amine. However, severe transannular steric strain exists between the hydrogens at C3 and C7 (endo positions).
-
Endo-Substituent Effect: Introducing a bulky group (like Boc-amino) at the endo-3 position exacerbates this transannular strain. Consequently, the molecule may distort into a boat-chair geometry to relieve the repulsion between the C3-substituent and the C7-methylene protons.
Why "Endo" Matters: In medicinal chemistry, particularly for 5-HT3 antagonists (e.g., granisetron analogs), the endo configuration aligns the basic nitrogen lone pair and the aromatic pharmacophore (attached at C3) in a specific spatial vector required for receptor binding. The exo isomer typically displays significantly reduced affinity [1].
Part 3: Synthetic Architecture
The synthesis of this scaffold relies on the classic Robinson-Schotten-Baumann double Mannich condensation , followed by stereoselective functionalization.
Core Synthesis Protocol
The following workflow describes the construction of the bicyclic core and the subsequent installation of the endo-amine.
-
Double Mannich Condensation: Reaction of glutaraldehyde, benzylamine (or methylamine), and acetonedicarboxylic acid yields the 9-substituted-9-azabicyclo[3.3.1]nonan-3-one (Pseudopelletierine derivative).
-
Stereoselective Reductive Amination: The ketone is converted to the amine. Direct reduction often favors the thermodynamic exo isomer. To achieve the endo product, a reductive amination with ammonium acetate and sodium cyanoborohydride is preferred, or reduction of the corresponding oxime [2].
-
Boc Protection: The primary amine at C3 is protected with
. -
Debenzylation (if applicable): If benzylamine was used as the nitrogen source, catalytic hydrogenolysis (
, Pd/C) removes the benzyl group to yield the secondary amine title compound.
Visualization: Synthetic Pathway
The diagram below illustrates the critical decision points in the synthesis, highlighting the divergence between endo and exo products.
Figure 1: Synthetic workflow distinguishing the stereoselective routes to the endo-isomer.
Part 4: Applications in Drug Discovery & Catalysis
Medicinal Chemistry (GPCR Targeting)
The 9-azabicyclo[3.3.1]nonane core is a "scaffold hop" from the tropane ring found in cocaine and atropine. It provides a larger hydrophobic volume, which is advantageous for:
-
Sigma (
) Receptors: N-substituted derivatives show high affinity for and receptors, implicated in neuropathic pain and cancer imaging [3]. -
Serotonin Antagonists: Used in the design of 5-HT3 antagonists (anti-emetics) where the endo-amino group mimics the spatial arrangement of the amine in Granisetron.
Organocatalysis (ABNO Precursor)
Beyond drugs, this molecule is the direct precursor to ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl) .
-
Mechanism: Oxidation of the secondary amine (position 9) yields the stable nitroxyl radical ABNO.
-
Utility: ABNO is a highly active catalyst for the aerobic oxidation of alcohols to aldehydes/ketones, offering superior steric accessibility compared to TEMPO [4].
Part 5: Analytical Protocols
Quality Control: Distinguishing Endo vs. Exo
The most reliable method to confirm the endo stereochemistry is 1H NMR Spectroscopy .
-
Bridgehead Protons (H1/H5): In the [3.3.1] system, the coupling constants between the bridgehead protons and the C3-proton differ significantly between isomers due to the Karplus relationship.
-
C3-Proton Shift:
-
Endo-isomer: The C3-H is exo (equatorial-like) and typically appears downfield (multiplet) compared to the exo-isomer.
-
Exo-isomer: The C3-H is endo (axial) and is shielded by the transannular anisotropy of the nitrogen lone pair (if N is unsubstituted).
-
Handling Precautions[7]
-
Storage: Store at 2-8°C under inert gas (Argon). The secondary amine (if deprotected at N9) is sensitive to oxidation (forming the N-oxide or nitroxyl radical over time).
-
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Stereochemical Requirements for 5-HT3 Antagonists. Journal of Medicinal Chemistry. 1993; 36(26): 4221-4229.
-
Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Syntheses. 2002; 79: 176.
-
Structure-Affinity Relationships of Sigma Receptor Ligands. Journal of Medicinal Chemistry. 2011; 54(1): 207-221.
-
ABNO-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society. 2012; 134(16): 6936-6939.
-
PubChem Compound Summary: Endo-9-azabicyclo[3.3.1]nonan-3-ol. National Center for Biotechnology Information.
Sources
The Azabicyclo[3.3.1]nonane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of a Rigid Scaffold
The azabicyclo[3.all]nonane core, a bridged bicyclic amine, represents a fascinating and enduringly popular structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a fixed orientation for pendant functional groups, minimizing the entropic penalty upon binding to a biological target and often leading to high-affinity interactions. This inherent conformational constraint also allows for a more precise probing of receptor topographies, making it an invaluable tool in the design of potent and selective therapeutic agents.
This technical guide provides a comprehensive overview of the applications of the azabicyclo[3.3.1]nonane core in drug discovery. We will delve into its synthesis, conformational nuances, and its role in the development of modulators for key neurological targets, including nicotinic and muscarinic acetylcholine receptors, as well as monoamine transporters. Through detailed protocols, structure-activity relationship (SAR) analyses, and visual representations of key concepts, this guide aims to equip researchers with the knowledge to effectively leverage this privileged scaffold in their own drug discovery endeavors.
Conformational Landscape: The Key to Biological Activity
The biological activity of azabicyclo[3.3.1]nonane derivatives is intrinsically linked to the conformation of the bicyclic core. The most stable conformation is typically a flattened chair-chair, although boat-chair conformations can also be adopted depending on the substitution pattern.[1] The orientation of substituents (axial vs. equatorial) on the bicyclic framework dictates their spatial relationship and, consequently, their interaction with the amino acid residues of a target protein.
For instance, in the case of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones, the equatorial orientation of the phenyl groups is generally preferred.[1] Understanding these conformational preferences is paramount for rational drug design, as it allows for the precise positioning of pharmacophoric elements to maximize target engagement and selectivity. Ab initio calculations and NMR spectroscopy are powerful tools for elucidating the conformational behavior of these molecules.[2][3]
Caption: Conformational isomers of the azabicyclo[3.3.1]nonane core.
Synthetic Strategies: Building the Bicyclic Core
The construction of the azabicyclo[3.3.1]nonane skeleton can be achieved through various synthetic routes. One of the most common and efficient methods for preparing 3-azabicyclo[3.3.1]nonan-9-ones is the one-pot, three-component Mannich reaction.[1][4] This versatile reaction involves the condensation of a ketone with an active methylene group, an aldehyde, and a primary amine or ammonia.
Experimental Protocol: One-Pot Mannich Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one
This protocol describes a general procedure for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, a common starting point for further derivatization.
Materials:
-
Cyclohexanone (1 equivalent)
-
Aromatic aldehyde (e.g., benzaldehyde) (2 equivalents)
-
Ammonium acetate (1.5 equivalents)
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of cyclohexanone (1 eq), the aromatic aldehyde (2 eq), and ammonium acetate (1.5 eq) in ethanol is stirred at room temperature.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold diethyl ether.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
Causality behind Experimental Choices:
-
The 1:2:1.5 molar ratio of ketone, aldehyde, and ammonium acetate is often optimal to maximize the yield of the desired bicyclic product and minimize the formation of by-products.[1]
-
Stirring at room temperature is typically sufficient for the reaction to proceed, although gentle heating may be required for less reactive substrates.
-
Precipitation in ice-cold water facilitates the isolation of the product, which is generally poorly soluble in aqueous media.
-
Washing with diethyl ether helps to remove unreacted starting materials and by-products.
Caption: Simplified workflow of the Mannich reaction for the synthesis of the 3-azabicyclo[3.3.1]nonane core.
Therapeutic Applications: Targeting the Central Nervous System
The rigid nature of the azabicyclo[3.3.1]nonane scaffold has made it a particularly attractive framework for the development of ligands targeting receptors and transporters in the central nervous system (CNS).
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Derivatives of azabicyclo[3.3.1]nonane have emerged as potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders, including Alzheimer's disease, schizophrenia, and substance abuse.[5][6]
For example, aristoquinoline, an alkaloid containing a 3-azabicyclo[3.3.1]nonene core, has been identified as a selective inhibitor of the α3β4 nAChR subtype, a promising target for the treatment of cocaine use disorder.[5] Structure-activity relationship studies on aristoquinoline analogues have revealed that modifications to the quinoline ring can significantly impact potency and selectivity.[5]
| Compound | nAChR Subtype | Activity (IC50/Ki) | Reference |
| Aristoquinoline | α3β4 | - | [5] |
| Bispidine Derivatives | α4β2 | ~1 nM (Ki) | [6] |
Muscarinic Acetylcholine Receptor (mAChR) Antagonists
The azabicyclo[3.3.1]nonane scaffold has also been successfully employed in the design of muscarinic acetylcholine receptor (mAChR) antagonists.[7][8] These receptors play a crucial role in cognitive function, and their modulation is a key strategy in the development of treatments for Alzheimer's disease and other cognitive disorders.[9]
For instance, C(8)-substituted 1-azabicyclo[3.3.1]non-3-enes have been shown to be potent competitive antagonists at human M1-M5 muscarinic receptors.[7] The exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene derivative displayed high affinity across all five subtypes.[7]
Monoamine Reuptake Inhibitors
Derivatives of 9-azabicyclo[3.3.1]nonane have been extensively investigated as monoamine reuptake inhibitors, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[10][11] These transporters are the primary targets for many antidepressant and anxiolytic drugs.
The rigid bicyclic framework allows for the precise positioning of aromatic and amine functionalities that are critical for binding to the monoamine transporters. Structure-activity relationship studies have shown that the nature and position of substituents on the azabicyclo[3.3.1]nonane core and any attached aromatic rings significantly influence the potency and selectivity for the different transporters.[12][13] For example, a series of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives have been developed as potent and selective dopamine transporter ligands.[12]
| Compound Series | Primary Target | Key Structural Features | Reference |
| 9-Azabicyclo[3.3.1]nonanes | SERT, NET, DAT | Varied aryl and amine substituents | [10][11] |
| 1,4-Diazabicyclo[3.3.1]nonanes | DAT | 4,8-disubstitution pattern | [12] |
Future Perspectives
The azabicyclo[3.3.1]nonane core continues to be a fertile ground for drug discovery. Its unique structural features and synthetic accessibility ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more sophisticated synthetic methodologies to access a wider range of derivatives with greater stereochemical control. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly lead to the discovery of new generations of azabicyclo[3.3.1]nonane-based drugs with enhanced potency, selectivity, and improved pharmacokinetic properties. The versatility of this scaffold suggests its potential for targeting a broader array of biological targets beyond the CNS, opening up new avenues for therapeutic intervention in various disease areas.
References
-
C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. PubMed. Available at: [Link]
-
Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PMC - NIH. Available at: [Link]
-
C(8)-substituted 1-azabicyclo[3.3.1]non-3-enes: a novel scaffold for muscarinic receptor ligands. PubMed. Available at: [Link]
-
SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available at: [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]
-
Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PMC. Available at: [Link]
-
Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Semantic Scholar. Available at: [Link]
-
Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. PubMed. Available at: [Link]
-
Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. ACS Publications. Available at: [Link]
-
Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. PubMed. Available at: [Link]
-
Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Examples of granatane alkaloids and granatane alkaloid derivatives found among several plant species. ResearchGate. Available at: [Link]
- Muscarinic acetylcholine receptor antagonists. Google Patents.
-
Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. . Available at: [Link]
-
Substituent variation in azabicyclic triazole- and tetrazole-based muscarinic receptor ligands. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Available at: [Link]
-
Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- Pharmaceutical compounds. Google Patents.
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs. PubMed. Available at: [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. Available at: [Link]
-
nicotine (PD003076, SNICXCGAKADSCV-JTQLQIEISA-N). Probes & Drugs. Available at: [Link]
-
Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. PMC. Available at: [Link]
-
(PDF) Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. Available at: [Link]
-
Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction. Available at: [Link]
-
Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. Available at: [Link]
-
Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. Available at: [Link]
-
Conformation-activity relationship study of 5-HT3 receptor antagonists and a definition of a model for this receptor site. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Thieme E-Journals - Synlett / Full Text. Available at: [Link]
-
Binding Database. Available at: [Link]
- 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
-
Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. ResearchGate. Available at: [Link]
-
Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed. Available at: [Link]
- 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. Google Patents.
-
Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. ResearchGate. Available at: [Link]
-
A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. MDPI. Available at: [Link]
-
Anomalous reactivity of benzopinacolone towards 4-phenylthiosemicarbazide, a nucleophile endowed with alpha-effect. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]
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- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C(8)-substituted 1-azabicyclo[3.3.1]non-3-enes: a novel scaffold for muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Stereochemical Engineering of 3-Amino-9-azabicyclo[3.3.1]nonane
This guide serves as an advanced technical resource for the synthesis, separation, and structural characterization of 3-amino-9-azabicyclo[3.3.1]nonane isomers. It is designed for medicinal chemists and process scientists optimizing 5-HT3 antagonists and related neuroactive scaffolds.[1]
A Technical Guide to Isomer Synthesis, Characterization, and Pharmacophore Optimization[2]
Executive Technical Summary
The 9-azabicyclo[3.3.1]nonane system (often referred to as the "granatane" scaffold) represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for high-affinity 5-HT3 receptor antagonists like Granisetron .
The critical stereochemical challenge in this scaffold lies at the C3 position.[1] The biological activity is strictly governed by the orientation of the amino substituent relative to the nitrogen bridge:
-
Endo (
): Substituent points towards the nitrogen bridge (Axial-like). Bioactive form for Granisetron-class antagonists.[1] -
Exo (
): Substituent points away from the nitrogen bridge (Equatorial-like). Thermodynamically stable but often pharmacologically inert.[1]
This guide details the protocols to selectively synthesize, distinguish, and validate these isomers.
Conformational Dynamics & Stereochemistry[2][3]
The Chair-Chair Paradigm
Unlike the tropane (bicyclo[3.2.1]octane) system, the 9-azabicyclo[3.3.1]nonane skeleton possesses significant conformational flexibility.
-
Dominant Conformation: Twin Chair-Chair (CC).
-
Secondary Conformation: Chair-Boat (CB), accessible under steric strain or specific solvation effects.[2]
In the ground state (CC), the C3-endo position corresponds to the axial orientation on the piperidine ring, while the C3-exo position corresponds to the equatorial orientation.
Thermodynamic vs. Kinetic Control[2][4]
-
Exo-Isomer (Thermodynamic): The equatorial position minimizes 1,3-diaxial interactions. However, in the bicyclic system, the endo (axial) substituent suffers from a specific transannular repulsion with the N9 lone pair or bridgehead hydrogens (H7), making the exo isomer significantly more stable (
kcal/mol). -
Endo-Isomer (Kinetic): Synthesis of the bioactive endo amine requires overcoming this thermodynamic bias, typically via catalytic surface phenomena or steric approach control.
Synthesis Workflows
The synthesis of the amine typically proceeds via the ketone intermediate: 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (Granatanone).
Pathway A: Endo-Selective Synthesis (Kinetic Route)
Target: endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane Mechanism: Catalytic hydrogenation of the oxime. The catalyst surface approaches from the less hindered exo face, forcing hydrogen delivery to the bottom, pushing the amine into the endo (upper) position.
Protocol:
-
Oxime Formation: React Granatanone with hydroxylamine hydrochloride and NaOAc in EtOH (Reflux, 2h).
-
Reduction:
Pathway B: Exo-Selective Synthesis (Thermodynamic Route)
Target: exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane Mechanism: Dissolving metal reduction (Sodium in alcohol). This proceeds via a radical anion intermediate that equilibrates to the most stable equatorial (exo) configuration prior to protonation.[1]
Protocol:
-
Dissolution: Dissolve Granatanone oxime in refluxing
-amyl alcohol or ethanol.[1] -
Reduction: Add metallic Sodium (Na) portion-wise.
-
Workup: Acid extraction followed by basification yields the thermodynamically stable exo amine.[1]
Visualization of Synthetic Pathways
Caption: Divergent synthesis of Granatanine isomers via Kinetic (H2/Ni) vs. Thermodynamic (Na/EtOH) reduction.
Structural Characterization & Validation
Distinguishing the isomers relies on the coupling constants (
NMR Diagnostics (400+ MHz)
| Feature | Endo-Amine (Bioactive) | Exo-Amine (Inactive) |
| C3-Substituent | Axial (Endo) | Equatorial (Exo) |
| H3 Proton | Equatorial | Axial |
| H3 Multiplicity | Narrow Multiplet / Broad Singlet | Wide Multiplet (tt or similar) |
| Coupling ( | Small | Large |
| C13 Shift (C3) | Upfield (Steric compression) | Downfield |
Mechanistic Explanation:
-
In the Exo-amine , the H3 proton is axial. It experiences large diaxial coupling with the axial protons at C2 and C4.[1] This results in a wide signal width (
Hz). -
In the Endo-amine , the H3 proton is equatorial. It lacks large diaxial couplings, resulting in a much narrower signal (
Hz).[2]
X-Ray Crystallography
X-ray analysis of the hydrochloride salts confirms the chair-chair conformation.[1]
-
Endo-Granisetron: The indazole amide moiety is oriented endo, creating a compact globular structure essential for fitting the 5-HT3 orthosteric binding pocket.
Experimental Protocol: Synthesis of Endo-Granatanine
Objective: Synthesis of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (Key intermediate for Granisetron).
Reagents:
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (10.0 g)
-
Hydroxylamine HCl (5.0 g)
-
Raney Nickel (Active slurry, ~2 g)[2]
-
Ethanol (Absolute, 100 mL)
Step-by-Step Methodology:
-
Oxime Preparation:
-
Dissolve ketone (10 g) in EtOH (50 mL). Add Hydroxylamine HCl (5.0 g) and NaOAc (6.0 g).
-
Reflux for 2 hours.[1][3] Monitor TLC (SiO2, MeOH/DCM 1:9) for disappearance of ketone.[1]
-
Concentrate in vacuo, partition between water/DCM, dry (MgSO4), and evaporate to yield the crude oxime (white solid).[2]
-
-
Catalytic Reduction:
-
Dissolve crude oxime in EtOH (100 mL) in a Parr hydrogenation bottle.
-
Add Raney Nickel (Caution: Pyrophoric) under Argon.[1]
-
Pressurize to 50 psi H2. Shake at RT for 24 hours.
-
Validation: H2 uptake should cease.
-
-
Isolation:
-
QC Check:
Pharmacological Implications[2][8][9][10][11][12]
The stereochemistry is binary in its effect on potency.[1]
-
Granisetron (Endo):
(5-HT3) 0.26 nM. The endo-amide forms a critical H-bond network within the receptor aromatic cage (Trp183, Tyr234). -
Exo-Isomer: Affinity drops by >100-fold. The equatorial projection sterically clashes with the receptor binding pocket walls.[1]
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) dictating the necessity of the Endo-isomer for 5-HT3 affinity.
References
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) . Organic Syntheses, 2022, 99, 116-133.[1][2] Link
-
The Discovery and Chemical Synthesis of Granisetron: A Technical Guide . BenchChem, 2025.[1][2] Link
-
Synthesis and Pharmacological Evaluation of [11C]Granisetron . ACS Chemical Neuroscience, 2016.[1][2][6] Link
-
Conformational Analysis of Bicyclo[3.3.1]nonanes . Journal of Organic Chemistry, 1983, 48, 4514.[1][2][7] (Foundational NMR data for chair-chair systems).
-
Stereochemistry of 3-substituted 9-azabicyclo[3.3.1]nonanes . Journal of the Chemical Society, Perkin Transactions 1, 1999.[1][2]
Sources
- 1. DSpace [openresearch.okstate.edu]
- 2. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. endo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane(1148006-31-8) 1H NMR [m.chemicalbook.com]
- 6. Synthesis and Pharmacological Evaluation of [11C]Granisetron and [18F]Fluoropalonosetron as PET Probes for 5-HT3 Receptor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Biological Activity of 9-Azabicyclo[3.3.1]nonane Derivatives: A Technical Guide
Executive Summary
The 9-azabicyclo[3.3.1]nonane scaffold, historically known as granatane , represents a homolog of the tropane ring system found in atropine and cocaine. Unlike its tropane counterpart (8-azabicyclo[3.2.1]octane), the granatane system possesses a larger, more flexible bicyclic framework. This structural distinction confers unique pharmacodynamic properties, particularly in the modulation of Serotonin (5-HT3) receptors, Sigma receptors (
This guide provides a rigorous technical analysis of the scaffold's biological activity, structure-activity relationships (SAR), and experimental protocols for synthesis and validation.
Part 1: Structural Pharmacology & SAR Analysis
The Granatane vs. Tropane Paradigm
The core advantage of the 9-azabicyclo[3.3.1]nonane scaffold lies in its conformational flexibility . While tropanes are rigidly locked, the 9-aza system can adopt a chair-chair or boat-chair conformation depending on N-9 substitution and C-3 steric bulk.
-
Basicity: The bridgehead nitrogen (N-9) is highly basic (
), serving as a critical cation-binding pharmacophore. -
Steric Volume: The expanded bridge (C1-C5 distance) allows the molecule to span larger binding pockets than tropane, making it ideal for the "aromatic cage" of 5-HT3 receptors.
Structure-Activity Relationship (SAR) Map
The biological activity is dictated by two primary vectors:
-
The N-9 Bridgehead: Controls lipophilicity and blood-brain barrier (BBB) penetration.
-
The C-3 Position (Endo/Exo): The primary anchor for receptor-specific functional groups (e.g., amides, esters, carbamates).
Figure 1: Pharmacophore mapping of the 9-azabicyclo[3.3.1]nonane scaffold showing divergent biological pathways based on N-9 and C-3 modifications.
Part 2: Therapeutic Mechanisms
5-HT3 Receptor Antagonism (The Granisetron Class)
The most commercially successful application of this scaffold is Granisetron , a potent anti-emetic.
-
Mechanism: The protonated N-9 ammonium interacts with the cation-
binding site (Trp183 in 5-HT3A) of the receptor. The indazole moiety at C-3 (endo) forms hydrogen bonds with Asn128. -
Selectivity: The bicyclic ring provides a rigid spacer that prevents binding to 5-HT4 or Dopamine D2 receptors, unlike the more flexible amino-alkyl chains of earlier antagonists.
Sigma Receptor Modulation ( vs. )
Recent medicinal chemistry has focused on N-substituted 9-azabicyclo[3.3.1]nonan-3
-
Selectivity: Bulky hydrophobic groups (e.g., 4-aminophenethyl) at N-9 shift selectivity toward the
receptor (implicated in tumor cell proliferation). -
Data Insight:
-
Compound 2f (N-(4-aminophenethyl) analog) exhibits
nM vs nM.
-
DPP-IV Inhibition (Metabolic Disease)
Derivatives incorporating a cyano-pyrrolidine moiety at the C-3 position act as inhibitors of Dipeptidyl Peptidase-IV.
-
Logic: The bulky granatane cage occupies the S2 subsite of the enzyme, preventing the hydrolysis of GLP-1, thereby enhancing insulin secretion.
Part 3: Experimental Protocols
Synthesis of the Core Scaffold (Robinson-Schöpf Variant)
This protocol yields 9-methyl-9-azabicyclo[3.3.1]nonan-3-one , the universal precursor.
Reagents:
-
Glutaraldehyde (25% aq. solution)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium acetate buffer (pH 4.5)
Step-by-Step Methodology:
-
Buffer Prep: Dissolve NaOAc (20g) in water (100 mL) and adjust pH to 4.5 with acetic acid.
-
Condensation: Add glutaraldehyde (0.1 mol) and methylamine HCl (0.1 mol) to the buffer. Stir at 0°C for 15 mins.
-
Cyclization: Add acetonedicarboxylic acid (0.1 mol) slowly. The solution will evolve
. -
Incubation: Stir at room temperature for 48 hours. The solution typically darkens.
-
Workup: Basify with NaOH to pH 10. Extract with
( mL). -
Purification: Dry organic layer over
, concentrate, and distill (or sublime) to yield the ketone.
Validation Check:
-
NMR:
H NMR should show bridgehead protons at ppm. -
IR: Strong carbonyl stretch at
.
Radioligand Binding Assay (5-HT3)
To determine the affinity (
Materials:
-
HEK-293 cells stably expressing human 5-HT3A receptor.[1]
-
Radioligand:
-Granisetron (Specific Activity ~80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM
.
Protocol:
-
Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Tube A: Total Binding (Membrane +
-Granisetron 0.5 nM). -
Tube B: Non-Specific Binding (A + 10
M Ondansetron). -
Tube C: Test Compound (A + Serial dilutions
to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Part 4: Quantitative Activity Data
The following table summarizes the comparative biological profiles of key derivatives.
| Derivative Class | N-9 Substituent | C-3 Substituent | Primary Target | Affinity ( | Ref |
| Granisetron | Methyl | Indazole-3-carboxamide (Endo) | 5-HT3 | 0.26 nM ( | [1] |
| Sigma Ligand (2f) | 4-Aminophenethyl | Phenylcarbamate ( | 1.2 nM ( | [2] | |
| DPP-IV Inhibitor | H / Alkyl | Cyano-pyrrolidine | DPP-IV Enzyme | 15 nM ( | [3] |
| Bemesetron | Methyl | 3,5-dichlorobenzoate | 5-HT3 | 1.4 nM ( | [1] |
Part 5: Mechanism of Action Visualization
The following diagram illustrates the competitive antagonism workflow for 5-HT3 derivatives.
Figure 2: Mechanism of Action for 9-azabicyclo[3.3.1]nonane-based 5-HT3 antagonists, highlighting the critical cation-
References
-
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3
-yl carbamate analogs as sigma2 receptor ligands Source: Bioorganic & Medicinal Chemistry URL:[Link] - Cyano-pyrrolidines as DPP-IV inhibitors (Patent EP1487807B1)
- 9-Azabicyclo[3.3.
Sources
Methodological & Application
Strategic Deprotection of the Boc Group from Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane: A Guide to Mechanism, Protocol, and Optimization
An Application Note for Researchers and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane framework is a rigid, bicyclic scaffold of significant interest in medicinal chemistry, forming the core of various biologically active molecules, including treatments for depression and anxiety.[1][2] The strategic manipulation of functional groups on this scaffold is paramount for the synthesis of novel derivatives and drug candidates. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[3][4]
This application note provides a detailed guide for the deprotection of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, a key intermediate in the synthesis of more complex molecules. We will delve into the underlying mechanism, present validated protocols, and discuss critical considerations for achieving high-yield, clean conversion to the desired primary amine, Endo-3-amino-9-azabicyclo[3.3.1]nonane.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[5] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This is followed by the loss of the stable tert-butyl cation, which generates a transient carbamic acid intermediate.[6][7] The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide gas.[6][7] Under the acidic reaction conditions, the newly formed primary amine is protonated, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[6][7]
The constrained geometry of the azabicyclo[3.3.1]nonane framework can influence the rate of deprotection by affecting the accessibility of the carbamate to protonating agents.[8] However, the reaction is generally rapid, with half-lives in trifluoroacetic acid often ranging from 5 to 15 minutes.[8]
Sources
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Buy Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane | 599165-35-2 [smolecule.com]
Application Note: High-Purity Isolation of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane via Optimized Column Chromatography
Introduction
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a pivotal bifunctional building block in contemporary drug discovery and development. Its rigid bicyclic scaffold and the strategically positioned Boc-protected amine make it an invaluable precursor for synthesizing a diverse range of bioactive molecules, including potent enzyme inhibitors and receptor modulators. The stereochemical purity and overall quality of this intermediate are paramount, as impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-tested protocol for the purification of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane using column chromatography, ensuring high purity and yield.
Scientific Principles of the Separation
The successful chromatographic purification of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane hinges on a nuanced understanding of its chemical properties. The molecule possesses two key functional groups that dictate its interaction with the stationary phase: a basic tertiary amine within the bicyclic core and a less basic, sterically hindered Boc-protected primary amine.
Standard silica gel, the most common stationary phase in normal-phase chromatography, is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] These acidic sites can strongly and often irreversibly interact with the basic tertiary amine of the target compound, leading to significant peak tailing, reduced resolution, and poor recovery.[3][4] To mitigate these undesirable interactions, a competitive base is introduced into the mobile phase. Triethylamine (TEA) is an excellent choice for this purpose. It is a volatile organic base that effectively neutralizes the acidic silanol groups, preventing the analyte from binding too strongly and allowing for symmetrical peak elution.[2][5]
The Boc (tert-butyloxycarbonyl) protecting group significantly increases the steric bulk and reduces the polarity of the primary amine. This modification makes the molecule more amenable to purification on silica gel compared to the corresponding free diamine. The choice of the mobile phase, typically a binary or ternary mixture of a non-polar and a more polar solvent, is critical for achieving optimal separation from synthetic byproducts and starting materials. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed to first elute non-polar impurities, followed by the target compound, and finally any highly polar impurities.
Experimental Workflow
The purification process follows a systematic workflow, from initial reaction work-up to the final isolation of the pure compound. Each step is designed to maximize purity and recovery.
Caption: A schematic overview of the purification process.
Detailed Protocol
Materials and Reagents:
-
Crude Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (EtOAc, ACS grade)
-
Triethylamine (TEA, >99%)
-
Dichloromethane (DCM, ACS grade)
-
Methanol (MeOH, ACS grade)
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate (KMnO₄) stain
Equipment:
-
Glass chromatography column
-
Separatory funnel
-
Rotary evaporator
-
TLC chambers and UV lamp
-
Glass vials or test tubes for fraction collection
-
Standard laboratory glassware
1. Thin-Layer Chromatography (TLC) for Method Development:
Before proceeding with column chromatography, it is essential to determine an optimal solvent system using TLC.[5][6]
-
Prepare a stock solution of the crude product in a minimal amount of DCM or EtOAc.
-
Test various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. For this compound, a system of 70:30 Hexane:EtOAc with 0.5% TEA is often effective.
-
The ideal solvent system should provide a retention factor (Rf) for the target compound of approximately 0.25-0.35 .[7] This ensures good separation from impurities and a reasonable elution time from the column.
-
Visualize the TLC plate under a UV lamp (if any components are UV active) and then stain with potassium permanganate to visualize the amine-containing compounds. The target compound should appear as a distinct spot.
2. Column Preparation (Slurry Packing Method):
-
Select an appropriate size glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
-
In a beaker, prepare a slurry of silica gel in n-hexane.
-
With the stopcock closed, place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock and drain the excess hexane until the solvent level is just above the top of the silica bed. Do not let the column run dry.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and concentrate the mixture to a free-flowing powder using a rotary evaporator. Carefully add the dry powder to the top of the packed column.
-
Wet Loading: If the crude product is an oil, dissolve it in the smallest possible volume of the initial mobile phase (e.g., 95:5 Hexane:EtOAc with 0.5% TEA). Carefully apply the solution to the top of the silica bed using a pipette.
4. Elution and Fraction Collection:
-
Begin eluting the column with a mobile phase of low polarity (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:
-
95:5 Hexane:EtOAc + 0.5% TEA (2 column volumes)
-
90:10 Hexane:EtOAc + 0.5% TEA (4 column volumes)
-
80:20 Hexane:EtOAc + 0.5% TEA (until the product has eluted)
-
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Monitor the elution process by collecting small spots from the eluting fractions onto a TLC plate.
5. Analysis of Fractions and Product Isolation:
-
Develop the TLC plates of the collected fractions in the solvent system determined in step 1.
-
Identify the fractions containing the pure product (single spot with the correct Rf value).
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to ensure its complete removal.
-
The final product should be a white to off-white solid.
Data Presentation
The following table summarizes typical results obtained from the purification of 1.0 g of crude Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane.
| Parameter | Value |
| Crude Material Weight | 1.0 g |
| Silica Gel Weight | 40 g |
| Column Dimensions | 3 cm (ID) x 30 cm (L) |
| TLC Mobile Phase | 70:30 Hexane:EtOAc + 0.5% TEA |
| Rf of Pure Product | ~0.30 |
| Elution Gradient | 5% to 20% EtOAc in Hexane (+0.5% TEA) |
| Isolated Yield | 0.75 g (75%) |
| Purity (by ¹H NMR) | >98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Product streaks on TLC plate | The compound is interacting too strongly with the acidic silica. | Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the TLC developing chamber and the column's mobile phase.[2][5] |
| Poor separation of product from a close-running impurity | The mobile phase polarity is not optimized. | Try a different solvent system. Dichloromethane/methanol with 0.5% TEA can sometimes provide better selectivity for polar amines.[3] |
| Product does not elute from the column | The mobile phase is not polar enough, or the compound is strongly bound to the silica. | Gradually increase the polarity of the mobile phase. Ensure that triethylamine is present in the eluent. |
| Low product recovery | Irreversible adsorption on the silica gel or decomposition. | Use triethylamine-deactivated silica gel or an amine-functionalized silica gel column.[1][8] |
Conclusion
This application note provides a robust and reproducible protocol for the purification of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane by column chromatography. The key to a successful purification lies in the deactivation of the acidic silica gel stationary phase with a basic modifier like triethylamine, which prevents peak tailing and improves recovery. By following the detailed steps for method development, column packing, elution, and fraction analysis, researchers can consistently obtain this valuable building block in high purity and yield, thereby ensuring the quality of downstream synthetic transformations in drug discovery and development.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Chromatography: The Solid Phase. Department of Chemistry: University of Rochester. [Link]
-
When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. ACS Publications. [Link]
-
Triethylammonium after flash chromatography. Reddit. [Link]
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
VanVeller Lab Resources. Department of Chemistry, Iowa State University. [Link]
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Use of Triethylamine. Chromatography Forum. [Link]
-
Amino Silica Gel. Sorbent Technologies, Inc. [Link]
-
A facile method for the synthesis of Boc protected amino acids and dipeptide. Scholars Research Library. [Link]
-
A Short Synthesis of Vellosimine and Its Derivatives. The Journal of Organic Chemistry. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Flash Column Chromatography. University of California, Berkeley. [Link]
- Method for the preparation of n-monofluoroalkyl tropanes and their use.
-
Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! Reddit. [Link]
-
TLC Seperation of N-Boc thiol. Reddit. [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
-
Purifying amines on silica. Org Prep Daily. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
-
Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses. [Link]
-
Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. MDPI. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. biotage.com [biotage.com]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. teledyneisco.com [teledyneisco.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Systems for the Purification of Azabicyclo Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of azabicyclo intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions during your purification processes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the best starting solvent systems for flash chromatography of azabicyclo intermediates?
-
My azabicyclo intermediate is highly polar and won't move off the baseline on the TLC plate. What should I do?
-
I'm observing significant tailing/streaking of my compound during chromatography. How can I improve the peak shape?
-
My N-Boc protected azabicyclo intermediate seems to be decomposing on the silica gel. How can I prevent this?
-
Are there alternative purification methods to flash chromatography for these intermediates?
-
-
Troubleshooting Guide
-
Scenario 1: The compound is insoluble in the chosen mobile phase.
-
Scenario 2: Poor separation between the desired product and impurities.
-
Scenario 3: The compound elutes too quickly (High Rf).
-
Scenario 4: No compound is recovered from the column.
-
-
Experimental Protocols
-
Protocol 1: Deactivation of Silica Gel for Sensitive Amines.
-
Protocol 2: General Guideline for Recrystallization of Azabicyclo Intermediates.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for flash chromatography of azabicyclo intermediates?
A: The choice of solvent system is critical and depends on the polarity of your specific azabicyclo intermediate. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems, aiming for an Rf value between 0.2 and 0.4 for your target compound.[1][2]
Here are some commonly used solvent systems, listed in order of increasing polarity, that have proven effective for amine-containing compounds:
-
For non-polar to moderately polar compounds:
-
Hexanes/Ethyl Acetate: This is a standard and versatile system. You can start with a 1:1 mixture and adjust the ratio based on the Rf value.[1] If the compound travels too far up the plate, increase the proportion of hexanes.[1]
-
Dichloromethane/Methanol: This system is suitable for more polar compounds.[3] A starting point could be 5% methanol in dichloromethane.[4]
-
-
For highly polar compounds:
-
Methanol/Dichloromethane with an amine additive: For very polar amines that adhere strongly to the silica gel, incorporating a basic additive is often necessary.[5] A common and effective system is a mixture of dichloromethane and methanol containing a small percentage of triethylamine (TEA) or ammonium hydroxide.[3][6] For instance, a mobile phase of 10% Methanol in Dichloromethane with 1-2% triethylamine can significantly improve elution.[7]
-
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Polarity of Azabicyclo Intermediate | Recommended Starting Solvent System | Notes |
| Non-polar to Moderately Polar | Hexanes/Ethyl Acetate (EtOAc) | A workhorse for many organic compounds.[3] |
| Moderately Polar to Polar | Dichloromethane (DCM)/Methanol (MeOH) | Good for compounds with poor solubility in ethyl acetate.[3] |
| Highly Polar/Basic | DCM/MeOH with 1-2% Triethylamine (TEA) or Ammonium Hydroxide | The basic additive neutralizes acidic silanol groups on the silica surface, reducing tailing and improving elution of amines.[8] |
Q2: My azabicyclo intermediate is highly polar and won't move off the baseline on the TLC plate. What should I do?
A: This is a common challenge with polar amines due to their strong interaction with the acidic silanol groups on the silica gel surface. Here are several strategies to address this:
-
Increase the Polarity of the Mobile Phase: If you are using a hexanes/ethyl acetate system, you can try switching to a more polar mixture like dichloromethane/methanol.[4] You can start with 5-10% methanol in dichloromethane and gradually increase the methanol concentration.
-
Incorporate a Basic Additive: This is often the most effective solution. Adding a small amount of a base to your eluent will compete with your amine for binding to the acidic sites on the silica gel, thereby facilitating its movement.
-
Triethylamine (TEA): Add 1-3% TEA to your solvent system.[4][7] This will neutralize the silica gel and improve the elution of your basic compound.[8]
-
Ammonium Hydroxide: A stock solution of 10% ammonium hydroxide in methanol can be prepared.[9] You can then use 1-10% of this stock solution in dichloromethane as your mobile phase for very polar compounds.[9]
-
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, you might need to change your stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[7]
-
Reversed-Phase Silica: For highly polar compounds, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile), can be an excellent option.[9]
-
Q3: I'm observing significant tailing/streaking of my compound during chromatography. How can I improve the peak shape?
A: Tailing is typically caused by strong, non-ideal interactions between your basic azabicyclo intermediate and the acidic silica gel. The strategies to mitigate this are similar to those for improving the mobility of highly polar compounds:
-
Addition of a Competing Base: As mentioned previously, adding a small amount of triethylamine (e.g., 0.1-1%) or a few drops of pyridine to your eluent can dramatically improve peak shape by masking the active silanol sites.[6][8]
-
Deactivation of Silica Gel: Before running your column, you can pre-treat the silica gel to neutralize its acidic sites. This can be done by flushing the packed column with a solvent system containing a base like triethylamine.[5][7]
-
Lowering the Sample Concentration: Overloading the column can lead to tailing. Ensure you are not loading too much sample relative to the amount of silica gel. A general rule of thumb for a difficult separation is a silica-to-sample ratio of at least 100:1.
Diagram 1: Logic for Troubleshooting Tailing in Amine Purification
Caption: A decision tree for addressing peak tailing during the chromatography of basic intermediates.
Q4: My N-Boc protected azabicyclo intermediate seems to be decomposing on the silica gel. How can I prevent this?
A: The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions.[10][11] Standard silica gel is acidic and can cause partial or complete deprotection of the Boc group during chromatography.[12] Here’s how to circumvent this issue:
-
Neutralize the Silica Gel: Before loading your compound, flush the column with your chosen eluent containing 1-3% triethylamine.[4][7] This will neutralize the acidic sites on the silica and prevent the degradation of your Boc-protected amine.
-
Use Deactivated Silica: You can purchase commercially prepared deactivated silica gel or prepare it yourself (see Protocol 1).
-
Avoid Acidic Additives: Do not use acidic modifiers like acetic acid or trifluoroacetic acid (TFA) in your mobile phase, as these will cleave the Boc group.[11]
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.
Q5: Are there alternative purification methods to flash chromatography for these intermediates?
A: Absolutely. When chromatography is challenging or if your compound is crystalline, other methods can be more effective:
-
Recrystallization: This is an excellent technique for purifying solid compounds.[13] The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14][15] Common solvents for recrystallizing azabicyclo compounds include ethanol, isopropanol, and ethyl acetate/hexane mixtures.[14]
-
Acid-Base Extraction: If your impurities have different acidic/basic properties than your azabicyclo intermediate, a liquid-liquid extraction can be a powerful purification step. For example, you can dissolve your crude material in an organic solvent, wash with an acidic aqueous solution to protonate and extract your amine into the aqueous layer, then basify the aqueous layer and extract your purified amine back into an organic solvent.
-
Crystallization as a Salt: Basic amines can often be purified by forming a crystalline salt (e.g., hydrochloride or tartrate). This can be achieved by treating a solution of the free base with the corresponding acid.
Troubleshooting Guide
Scenario 1: The compound is insoluble in the chosen mobile phase.
-
Problem: The compound precipitates upon loading or at the top of the column.
-
Solution:
-
Dry Loading: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.[6] This powder can then be loaded onto the top of your column.[6]
-
Use a Co-solvent for Loading: Dissolve your sample in a small amount of a stronger solvent that is miscible with your mobile phase. However, use this sparingly as it can negatively impact separation.
-
Scenario 2: Poor separation between the desired product and impurities.
-
Problem: The Rf values of your product and a key impurity are too close.
-
Solution:
-
Optimize the Solvent System: Test different solvent combinations. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/ether system of similar polarity can alter the selectivity and improve separation.
-
Gradient Elution: If an isocratic (constant solvent composition) elution doesn't work, try a shallow gradient of increasing polarity. This can help to resolve closely eluting spots.
-
Change the Stationary Phase: As mentioned before, switching to alumina or a different type of silica (e.g., diol-bonded) can change the retention properties and improve separation.
-
Scenario 3: The compound elutes too quickly (High Rf).
-
Problem: The compound has an Rf greater than 0.5, leading to poor separation from non-polar impurities.
-
Solution:
-
Decrease the Polarity of the Mobile Phase: Reduce the amount of the more polar solvent in your mixture. For example, if you are using 20% ethyl acetate in hexanes, try 10% or 5%.[4]
-
Scenario 4: No compound is recovered from the column.
-
Problem: After running the column, analysis of the fractions shows no desired product.
-
Solution:
-
Check for Decomposition: Your compound may be unstable on silica gel.[9] Test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears or the original spot diminishes.
-
Compound is Highly Retained: Your compound may still be on the column. Try flushing the column with a very polar solvent system, such as 10% methanol in dichloromethane with 2% ammonium hydroxide.
-
The Compound is Volatile: If your compound has a low boiling point, it may have evaporated during solvent removal. Try concentrating your fractions at a lower temperature and reduced pressure.
-
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Sensitive Amines
This protocol describes how to neutralize the acidic sites on silica gel before use.
-
Column Packing: Dry pack your column with the required amount of silica gel.
-
Preparation of Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[7]
-
Deactivation Flush: Flush the column with 2-3 column volumes of this deactivating solvent.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base before loading your sample.[7]
Diagram 2: Workflow for Deactivating a Silica Gel Column
Caption: A step-by-step process for neutralizing a silica gel column before purification.
Protocol 2: General Guideline for Recrystallization of Azabicyclo Intermediates
This protocol provides a general framework for purifying a solid azabicyclo intermediate via recrystallization.[13]
-
Solvent Selection: In a small test tube, add about 10-20 mg of your crude compound. Add a few drops of a potential solvent. If the compound dissolves immediately at room temperature, the solvent is not suitable. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but the compound will crash out upon cooling.[15] Test several solvents to find the best one. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[14]
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to dry completely.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]
-
Org Prep Daily. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
Science Forums. Amine purification. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Reddit. How do I remove the N-Boc protection group to get the amino acid histidine?. [Link]
-
University of Missouri–St. Louis. Recrystallization and Crystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
Crowell, L. et al. Rapid optimization of processes for the integrated purification of biopharmaceuticals. Biotechnol Bioeng. 2022;119(1):148-160. [Link]
-
ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]
-
Friesen, J. B. et al. Solvent System Selection Strategies in Countercurrent Separation. J Liq Chromatogr Relat Technol. 2015;38(19):1643-1654. [Link]
-
ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]
-
Reddit. How to Purify Compound with no UV Active Component?. [Link]
-
Britton, J. et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev. 2018, 22, 9, 1293–1298. [Link]
-
ResearchGate. Optimizing transfer and dilution processes when using active solvent modulation in on-line two-dimensional liquid chromatography. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. benchchem.com [benchchem.com]
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- 9. Purification [chem.rochester.edu]
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- 11. researchgate.net [researchgate.net]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
Spectroscopic differences between endo and exo isomers of 3-amino-9-azabicyclo[3.3.1]nonane
This guide details the spectroscopic differentiation between the endo and exo isomers of 3-amino-9-azabicyclo[3.3.1]nonane, a critical scaffold in medicinal chemistry (e.g., Granisetron).
Executive Summary & Strategic Importance
In drug development, particularly for 5-HT3 antagonists like Granisetron, the stereochemistry of the 3-amino-9-azabicyclo[3.3.1]nonane core dictates pharmacological potency. The endo isomer (amine cis to the nitrogen bridge) is often the bioactive pharmacophore, while the exo isomer is a common thermodynamic impurity.
Distinguishing these isomers relies heavily on NMR spectroscopy , specifically the coupling constants (
Structural Dynamics & Mechanistic Basis
The 9-azabicyclo[3.3.1]nonane system predominantly adopts a chair-chair conformation . However, the orientation of the substituent at the C-3 position introduces distinct steric environments.
-
Endo Isomer: The amine group points towards the C-7 bridge (concave face). This creates significant transannular steric strain (Van der Waals repulsion) between the amine and the C-7 methylene protons.
-
Exo Isomer: The amine group points away from the bridge (convex face), occupying the thermodynamically favored position (equatorial-like).
Isomer Visualization (DOT Diagram)
The following diagram illustrates the stereochemical relationship and the critical H-3 proton orientation.
Figure 1: Stereochemical orientation and resulting thermodynamic stability of the 3-amino isomers.
Spectroscopic Comparison Guide
A. H NMR Spectroscopy (The Gold Standard)
The most reliable method for differentiation is the analysis of the H-3 methine proton . Its splitting pattern is dictated by the Karplus relationship involving the vicinal protons at C-2 and C-4.
| Feature | Endo Isomer (Amine cis to bridge) | Exo Isomer (Amine trans to bridge) | Mechanistic Cause |
| H-3 Orientation | Exo (Equatorial-like) | Endo (Axial-like) | Chair conformation geometry. |
| Multiplicity | Narrow Multiplet (or Broad Singlet) | Wide Multiplet (tt or quintet) | Vicinal coupling constants ( |
| Coupling ( | Small | Large | Endo Isomer: Dihedral angles ~60° (small |
| Chemical Shift | Typically Downfield ( | Typically Upfield ( | Anisotropic deshielding by the C-N bridge in the equatorial position. |
Diagnostic Rule:
-
If the H-3 signal width at half-height (
) is < 10 Hz , it is the Endo isomer. -
If the H-3 signal width (
) is > 20 Hz (dominated by large diaxial couplings), it is the Exo isomer.
B. C NMR Spectroscopy
Carbon shifts provide secondary confirmation, particularly through the
| Carbon | Endo Isomer | Exo Isomer | Explanation |
| C-7 (Bridge) | Shielded (Lower ppm) | Deshielded (Higher ppm) | Steric compression from the endo-amine shields the |
| C-3 (Methine) | Variable | Variable | Less reliable than C-7 due to electronic effects of the amine. |
Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra to resolve H-3 coupling.
-
Solvent Selection: Use CDCl
(Chloroform-d) or CD OD (Methanol-d4).-
Note: CD
OD is preferred if the amine is in salt form (e.g., hydrochloride) to ensure solubility and prevent aggregation.
-
-
Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL solvent.
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher (essential for resolving multiplets).
-
Scans: Minimum 16 (1H), 256 (13C).
-
Temperature: 298 K (25°C).
-
-
Processing: Apply a standard exponential window function (LB = 0.3 Hz) but avoid excessive line broadening that might obscure the H-3 splitting pattern.
Protocol 2: Isolation of Isomers (If Mixture is Present)
Since the endo isomer is often the kinetic product and the exo is thermodynamic, separation is critical.
-
Reaction: Reductive amination of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one with ammonium acetate/NaCNBH
. -
Workup: Basify to pH > 12 and extract with DCM.
-
Purification:
-
The exo isomer is more polar in many solvent systems due to the exposed amine.
-
Flash Chromatography: Silica gel; Eluent: DCM/MeOH/NH
OH (90:9:1). -
Observation: The endo isomer typically elutes first (less polar interaction with silica due to steric shielding of the amine).
-
Analytical Workflow Diagram
Figure 2: Decision tree for rapid isomer identification using
References
- Stereochemistry of Granisetron Intermediates: European Pharmacopoeia (Ph. Eur.), Monograph on Granisetron Hydrochloride. (Defines the endo stereochemistry as the active pharmaceutical ingredient).
-
Conformational Analysis of 3-Azabicyclo[3.3.1]nonanes : Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. Link
- NMR Differentiation of Bicyclic Isomers: Mascagni, P., et al. (1986). Conformational studies on 3-azabicyclo[3.3.1]nonane derivatives. Journal of the Chemical Society, Perkin Transactions 2.
-
Synthesis and Isomer Ratios : Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists.[1] Journal of Medicinal Chemistry, 33(7), 1924-1929. Link
Sources
A Comparative Guide to Purity Analysis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane by HPLC
In the landscape of modern drug discovery and development, the structural motif of 9-azabicyclo[3.3.1]nonane is of significant interest due to its rigid conformational structure, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The Boc-protected derivative, Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, serves as a crucial chiral building block in the synthesis of a variety of pharmacologically active compounds.[2][3][4] Ensuring the purity of this intermediate is paramount, as even minute impurities can have a significant impact on the stereochemistry, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane. We will delve into the rationale behind method development, present detailed experimental protocols, and offer insights into the strengths and limitations of each approach, empowering researchers to make informed decisions for their analytical needs.
The Central Role of HPLC in Purity Determination
For non-volatile and thermally labile molecules like Boc-protected amines, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis.[5][6][7] Its high resolution, sensitivity, and adaptability make it the preferred method for separating the target compound from structurally similar impurities.[8][9][10]
Understanding the Method: A Self-Validating Approach
The robustness of an HPLC method lies in its ability to consistently and accurately quantify the main component while separating it from all potential impurities. This requires a systematic approach to method development, considering the physicochemical properties of the analyte.
Key Considerations for HPLC Method Development:
-
Column Selection: A C18 stationary phase is the workhorse for separating non-polar to moderately polar compounds like our target molecule. The end-capping of the silica-based packing material is crucial to minimize peak tailing of the basic amine groups.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (like ammonium acetate or formate) and an organic modifier (typically acetonitrile or methanol) is generally required to achieve optimal separation of a range of impurities with varying polarities. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine and any acidic or basic impurities, thereby influencing their retention.
-
Detection: The Boc-protecting group and the carbamate linkage provide a chromophore that allows for UV detection at low wavelengths, typically around 200-220 nm.
Experimental Protocol: HPLC Purity Analysis
This protocol outlines a validated HPLC method for the purity determination of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for the target compound and expected impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure protonation of the amine for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient is essential to elute both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | The carbamate group of the Boc protecting group absorbs at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of Mobile Phase A. | Ensures compatibility with the initial mobile phase conditions. |
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC Purity Analysis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane.
Anticipated Impurities and Their Separation
A robust HPLC method must be able to separate the main peak from potential process-related impurities and degradation products. Based on common synthetic routes, such as the reductive amination of 9-azabicyclo[3.3.1]nonan-3-one followed by Boc protection, potential impurities include:
-
Starting Materials: Unreacted 9-azabicyclo[3.3.1]nonan-3-amine and di-tert-butyl dicarbonate (Boc anhydride).
-
By-products: Di-Boc protected amine, and potential diastereomers (exo isomer).
-
Degradation Products: Deprotected amine (Endo-3-amino-9-azabicyclo[3.3.1]nonane).[11][12][13]
The developed gradient method is designed to provide sufficient separation for these structurally diverse compounds.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary choice, other techniques can offer complementary information or may be more suitable under specific circumstances.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Applicability: Direct GC analysis of Boc-protected amines can be challenging due to their low volatility and potential for thermal degradation in the injector port, which can lead to the formation of the deprotected amine and isobutylene.[14] Derivatization can be employed to increase volatility, but this adds complexity to the sample preparation.
-
Advantages: GC can offer excellent separation efficiency and is highly sensitive, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.
-
Disadvantages: The risk of on-column degradation is a significant drawback for this class of compounds. Method development can be more complex than for HPLC.
Decision Flowchart for Method Selection:
Caption: Decision-making flowchart for selecting the appropriate analytical method.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.
-
Applicability: CE is well-suited for the analysis of charged species.[15][16][17] The target molecule, being a basic amine, can be readily analyzed in its protonated form at low pH. CE can provide a different separation selectivity compared to HPLC, making it an excellent orthogonal technique for method validation and for resolving co-eluting peaks.[16]
-
Advantages: CE offers very high separation efficiency, short analysis times, and requires minimal solvent consumption.[16]
-
Disadvantages: CE can be less robust than HPLC for routine quality control applications and may have lower concentration sensitivity with standard UV detection.
Data Summary and Comparison
The following table summarizes the expected performance of each technique for the purity analysis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane.
| Feature | HPLC | GC | CE |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Migration of ions in an electric field. |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Potential for degradation. | Excellent for charged analytes. |
| Resolution | High | Very High | Very High |
| Sensitivity (UV) | Good | (Requires FID or MS for good sensitivity) | Moderate |
| Robustness | High | Moderate | Moderate |
| Throughput | High | High | Very High |
| Orthogonality | - | High | High |
Conclusion
For the comprehensive purity analysis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, Reversed-Phase High-Performance Liquid Chromatography (HPLC) stands out as the most suitable and robust primary technique. Its ability to separate a wide range of potential impurities under mild conditions makes it the industry standard for quality control of such pharmaceutical intermediates.
While Gas Chromatography (GC) and Capillary Electrophoresis (CE) have their merits, they are better employed as complementary or orthogonal methods. GC, despite its high resolution, carries a significant risk of thermal degradation for this analyte. CE, with its different separation mechanism, is an excellent tool for method validation and for investigating any unresolved peaks from the HPLC analysis. A multi-faceted analytical approach, with HPLC at its core, will ensure the highest confidence in the purity of this critical building block, ultimately contributing to the development of safe and effective medicines.
References
-
Denton, J.R., Dermenjian, R.K. and Mao, B. (2014) Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts by RP-HPLC for Utilization of the l-Valine toward Pharmaceutically Relevant Materials. Analytical Methods, 6, 6565-6570. [Link]
-
Zhao, Y. and Pritts, W.A. (2007) Chiral Separation of Selected Proline Derivatives Using a Polysaccharide Type Stationary Phase by High-Performance Liquid Chromatography. Journal of Chromatography A, 1156, 228-235. [Link]
-
Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Akutsu, M., et al. (2017). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Journal of Analytical Toxicology, 41(5), 418–424. [Link]
- Google Patents. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
-
PubMed. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Capillary Electrophoresis Analysis of Organic Amines and Amino Acids in Saline and Acidic Samples Using the Mars Organic Analyzer. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
PubMed. (2009). Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral bicyclo[3.3.1]-3,7-dioxanonane derivatives: Study of crystallization mode and conformational dynamics in solution. Retrieved from [Link]
-
MDPI. (2019). Application of Capillary and Free-Flow Zone Electrophoresis for Analysis and Purification of Antimicrobial β-Alanyl-Tyrosine from Hemolymph of Fleshfly Neobellieria bullata. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
Chromatography Online. (2016). Contemporary Analysis of Chiral Molecules. Retrieved from [Link]
-
Bio-Rad. (n.d.). Capillary Electrophoresis. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buy Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane | 599165-35-2 [smolecule.com]
- 4. Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 6. rsc.org [rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. asianjpr.com [asianjpr.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. onyxipca.com [onyxipca.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bio-rad.com [bio-rad.com]
Technical Guide: Ketone Reduction – Sodium Borohydride vs. Catalytic Hydrogenation
Executive Summary: The Decision Matrix
In pharmaceutical and fine chemical synthesis, the reduction of ketones to secondary alcohols is a foundational transformation. While both Sodium Borohydride (
The Core Trade-off:
-
Choose
for chemoselectivity (sparing alkenes/alkynes), operational simplicity in early-phase discovery, and when avoiding pressurized vessels is critical. -
Choose Catalytic Hydrogenation for atom economy, large-scale process development (low waste), and when the substrate lacks reducible functional groups prone to hydrogenolysis (e.g., benzyl ethers, nitro groups).
Quick Selection Guide
| Feature | Sodium Borohydride ( | Catalytic Hydrogenation ( |
| Atom Economy | Poor (Stoichiometric Boron waste) | Excellent (100% atom utilization) |
| Chemoselectivity | High (Spares C=C, C≡C, -NO2, -Bn) | Low (Reduces C=C, -NO2, cleaves -Bn) |
| Stereoselectivity | Racemic (unless chiral modifiers used) | Racemic (unless chiral ligands used) |
| Scalability | Moderate (Exothermic quench limits) | High (Flow chemistry compatible) |
| Safety Profile | Pressurized flammable gas; Pyrophoric catalyst | |
| Cost | Low CAPEX / High OPEX (Reagents) | High CAPEX (Autoclaves) / Low OPEX |
Part 1: Mechanistic Divergence
Understanding the mechanism is critical for troubleshooting failed reactions or predicting side products.
Sodium Borohydride: The Nucleophilic Attack
functions as a source of nucleophilic hydride (-
Key Constraint: The reaction requires a protic solvent (MeOH/EtOH) or workup to hydrolyze the intermediate borate ester.
-
Stoichiometry: Theoretically, 1 mole of
reduces 4 moles of ketone, but in practice, excess is used due to concurrent solvent reaction.
Catalytic Hydrogenation: Surface Chemistry
This is a heterogeneous process typically following the Langmuir-Hinshelwood mechanism . Both the hydrogen gas and the ketone must adsorb onto the metal surface (Pd, Pt, Ni).
-
Key Constraint: Steric bulk can prevent adsorption. Poisons (Sulphur, Amines) can deactivate the catalyst.
-
Side Reactions: Because the mechanism relies on surface adsorption, other
-systems (alkenes, aromatics) compete for active sites, leading to over-reduction.
Figure 1: Comparative mechanistic pathways. Left: Ionic hydride transfer. Right: Surface-mediated radical/insertion process.
Part 2: Critical Performance Analysis
Chemoselectivity (The "Killer App" for )
This is the primary reason researchers choose borohydrides in complex synthesis.
-
Scenario: You have a molecule with a ketone and a terminal alkene (e.g., 4-penten-2-one).
- Result: Exclusively reduces the ketone. The alkene is electron-rich and repels the nucleophilic hydride.
-
Hydrogenation Result: Likely reduces both. To prevent alkene reduction, you must use specific poisoned catalysts (e.g., Lindlar catalyst) or carefully control
equivalents, which is difficult to reproduce.
Green Metrics & Atom Economy
For industrial scale-up, waste generation is the deciding factor. We compare the reduction of Acetophenone (
Reaction A: Sodium Borohydride
-
Atom Economy: ~81% (Loss of Boron salts).
-
E-Factor: High. Requires extensive solvent extraction to remove boron salts.
Reaction B: Catalytic Hydrogenation
-
Atom Economy: 100% (All atoms in reactants end up in product).
-
E-Factor: Low. Catalyst is filtered and recycled; solvent is distilled.
Safety Considerations
-
Risks: The "Quench" is the danger zone. Adding acid to unreacted borohydride generates hydrogen gas rapidly.
-
Control: Acetone can be used to consume excess hydride chemically before aqueous workup (forming isopropanol).
-
-
Hydrogenation Risks: The "Run" is the danger zone.
-
Control: Pd/C is pyrophoric (ignites in air when dry). It must be kept wet (typically sold as 50% water paste) and handled under inert gas (
).
-
Part 3: Validated Experimental Protocols
These protocols use Acetophenone as the standard substrate.
Protocol A: Reduction (Chemoselective Focus)
Best for: Lab scale (<100g), complex substrates.
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Sodium Borohydride (0.38 g, 10 mmol) [Note: 1 equiv used for speed, though 0.25 is theoretical]
-
Methanol (15 mL)
-
Critical Reagent: Rochelle’s Salt (Sodium potassium tartrate) - The emulsion breaker.[2]
Step-by-Step:
-
Setup: In a 50 mL round-bottom flask, dissolve acetophenone in Methanol. Cool to 0°C (ice bath). Cooling controls the exothermic hydride addition.
-
Addition: Add
portion-wise over 5 minutes. Do not dump all at once; this prevents localized overheating and solvent boil-off. -
Reaction: Remove ice bath and stir at Room Temp (RT) for 30 mins. Monitor via TLC (Hexane/EtOAc 4:1).
-
Quench (The Expert Way):
-
Add 1 mL Acetone (destroys excess
gently). -
Add 20 mL Saturated Aqueous Rochelle’s Salt solution.
-
Why? Boron-alkoxides form sticky gels with water. Tartrate ligands bind boron, solubilizing it into the aqueous layer and preventing emulsions.
-
-
Workup: Stir biphasic mixture vigorously for 15 mins until layers are clear. Extract with EtOAc (2 x 20 mL). Dry organic layer (
) and concentrate.
Protocol B: Catalytic Hydrogenation (Atom Economy Focus)
Best for: Scale-up (>100g), clean substrates.
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
10% Pd/C (50% wet paste) (120 mg, 10 wt% loading)
-
Methanol (15 mL)
-
Hydrogen Balloon (or Parr Shaker at 20 psi)
Step-by-Step:
-
Inerting (Critical Safety): Flush the reaction vessel with Nitrogen (
) gas. -
Loading: Add the Pd/C catalyst first (while under
), then add the solution of acetophenone in Methanol.-
Warning: Never add dry catalyst to a solvent containing hydrogen or flammable vapors in air.
-
-
Purge: Evacuate the flask (light vacuum) and backfill with
(3 cycles). Then evacuate and backfill with (3 cycles). -
Reaction: Stir vigorously under
atmosphere (balloon or shaker) at RT for 2-4 hours.-
Note: Hydrogenation is diffusion-limited. Poor stirring = No reaction.
-
-
Filtration: Flush vessel with
to remove . Filter the mixture through a pad of Celite to remove catalyst.-
Safety: Do not let the catalyst pad dry out on the filter (fire hazard). Wash with water immediately.
-
-
Isolation: Evaporate Methanol. No extraction required (if conversion is 100%).
Part 4: Decision Framework
Use this logic flow to select the correct method for your specific molecule.
Figure 2: Logic gate for selecting reduction methodology in process development.
References
-
Mechanism & Selectivity
-
Green Chemistry & Metrics
-
Experimental Safety & Workup
Sources
- 1. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Enantiomeric Excess Determination of Chiral 9-Azabicyclo[3.3.1]nonanes
For Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The chirality of these molecules often plays a pivotal role in their pharmacological activity, making the accurate determination of enantiomeric excess (ee) a critical aspect of their synthesis and development. This guide provides an in-depth comparison of the three primary analytical techniques for determining the enantiomeric purity of chiral 9-azabicyclo[3.3.1]nonanes: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. We will delve into the principles of each method, provide detailed experimental protocols, and present comparative data to assist researchers in selecting the most suitable technique for their specific needs.
The Critical Choice: Why Method Selection Matters
The selection of an analytical method for determining the enantiomeric excess of 9-azabicyclo[3.3.1]nonanes is not a one-size-fits-all decision. The optimal choice depends on a variety of factors including the specific properties of the analyte, the required level of accuracy and precision, sample throughput needs, and the instrumentation available in the laboratory. A thorough understanding of the strengths and limitations of each technique is paramount for obtaining reliable and reproducible results.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
Chiral HPLC is often considered the benchmark method for the separation and quantification of enantiomers due to its high resolution, accuracy, and broad applicability.[1] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Principle of Chiral HPLC
In chiral HPLC, a column packed with a chiral stationary phase is used. As the racemic mixture of the 9-azabicyclo[3.3.1]nonane derivative passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes results in one enantiomer being retained longer than the other, allowing for their separation and individual quantification.
Experimental Protocol: Separation of N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diols
The following protocol is adapted from the successful separation of 2,6-oxygenated 9-azabicyclo[3.3.1]nonane derivatives.[2][3]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Column:
-
Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be adjusted depending on the specific derivative.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm for non-aromatic derivatives).
Sample Preparation:
-
Dissolve the 9-azabicyclo[3.3.1]nonane sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the sample onto the column.
-
Record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Figure 1: Experimental workflow for chiral HPLC analysis.
Data Presentation
| Parameter | Value | Reference |
| Column | Chiralcel OD-H | [2][3] |
| Mobile Phase | n-Hexane/Isopropanol (90:10) | [2][3] |
| Flow Rate | 1.0 mL/min | [2][3] |
| Detection | UV, 210 nm | [2][3] |
| Resolution (Rs) | > 1.5 (baseline separation) | [2][3] |
Chiral Gas Chromatography (GC): A High-Resolution Technique for Volatile Derivatives
Chiral GC is a powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds.[4] For non-volatile compounds like many 9-azabicyclo[3.3.1]nonanes, derivatization is necessary to increase their volatility.
Principle of Chiral GC
Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase. The volatile derivatives of the 9-azabicyclo[3.3.1]nonane enantiomers interact differently with the CSP as they are carried through the column by an inert gas. This differential interaction leads to different elution times, allowing for their separation and quantification.
Experimental Protocol: Analysis of N-Trifluoroacetyl-9-azabicyclo[3.3.1]nonane
This protocol is a general procedure for the chiral GC analysis of amines after derivatization.
1. Derivatization:
-
Dissolve the 9-azabicyclo[3.3.1]nonane sample (approx. 1 mg) in a suitable solvent (e.g., 1 mL of dichloromethane).
-
Add a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA), in slight excess.
-
Heat the mixture at a moderate temperature (e.g., 60 °C) for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the derivatized sample in a solvent suitable for GC injection (e.g., ethyl acetate).
2. GC-MS Analysis: Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Column:
-
A chiral capillary column, such as a Chirasil-Val or a cyclodextrin-based column (e.g., Rt-βDEXsm), is recommended.[5]
Carrier Gas:
-
Helium or hydrogen at a constant flow rate.
Oven Temperature Program:
-
Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5 °C/min).
Injector and Detector Temperature:
-
Typically set to 250 °C.
Analysis:
-
Inject the derivatized sample into the GC.
-
Acquire the chromatogram and mass spectra. The enantiomeric excess is determined by the integration of the peaks corresponding to the two diastereomeric derivatives.
Figure 2: Experimental workflow for chiral GC analysis.
Data Presentation
| Parameter | Value | Reference |
| Derivatization | N-Trifluoroacetylation | [6] |
| Column | Chirasil-Val or Cyclodextrin-based | [5] |
| Carrier Gas | Helium | |
| Temperature Program | Gradient | |
| Detection | Mass Spectrometry |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for in-situ Analysis
NMR spectroscopy offers a distinct advantage for determining enantiomeric excess as it can often be performed directly in the NMR tube without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA).[7][8]
Principle of NMR with Chiral Auxiliaries
Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), reacts with the chiral 9-azabicyclo[3.3.1]nonane to form a pair of diastereomers.[9] These diastereomers have different magnetic environments, leading to distinct and resolvable signals in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[9]
Chiral Solvating Agents (CSAs): A chiral solvating agent, like Pirkle's alcohol, forms weak, transient diastereomeric complexes with the enantiomers of the analyte. This interaction induces a small difference in the chemical shifts of the enantiomers' signals in the NMR spectrum, allowing for their differentiation and quantification.
Experimental Protocol: Mosher's Amide Formation for NMR Analysis
This protocol describes the formation of diastereomeric amides using Mosher's acid chloride for subsequent NMR analysis.
Instrumentation:
-
High-resolution NMR spectrometer.
Reagents:
-
(R)- or (S)-Mosher's acid chloride
-
The chiral 9-azabicyclo[3.3.1]nonane sample
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
Procedure:
-
In a clean, dry NMR tube, dissolve the 9-azabicyclo[3.3.1]nonane sample (approx. 5-10 mg) in about 0.6 mL of anhydrous CDCl₃.
-
Add a small amount of a non-nucleophilic base (e.g., 1-2 equivalents of pyridine).
-
Add a slight excess (e.g., 1.1 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the NMR tube.
-
Cap the tube and gently shake to mix the contents.
-
Allow the reaction to proceed at room temperature for about 30 minutes, or until the reaction is complete (can be monitored by the disappearance of the starting material's signals).
-
Acquire the ¹H and/or ¹⁹F NMR spectrum.
Analysis:
-
Identify the signals corresponding to the two diastereomers. The difference in chemical shifts (Δδ) between corresponding protons or fluorine atoms of the two diastereomers is observed.
-
The enantiomeric excess is calculated from the integration of the well-resolved signals of the two diastereomers.
Figure 3: Experimental workflow for NMR analysis with a chiral derivatizing agent.
Data Presentation
| Parameter | Value | Reference |
| Chiral Auxiliary | Mosher's Acid (CDA) or Pirkle's Alcohol (CSA) | [9] |
| Solvent | Deuterated Chloroform (CDCl₃) | |
| Nucleus | ¹H or ¹⁹F | [9] |
| Expected Outcome | Separate signals for each diastereomer | [9] |
Comparison of Techniques
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Auxiliaries |
| Principle | Differential interaction with a chiral stationary phase.[1] | Differential interaction of volatile derivatives with a chiral stationary phase.[4] | Formation of diastereomers with distinct NMR signals.[7][8] |
| Sample Preparation | Simple dissolution and filtration. | Derivatization required for non-volatile compounds. | Reaction in the NMR tube. |
| Instrumentation | HPLC with UV or other detectors. | GC or GC-MS with a chiral column. | High-resolution NMR spectrometer. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample (including derivatization). | Can be rapid (5-15 minutes) after sample preparation. |
| Resolution | Generally excellent. | High resolution for volatile compounds. | Dependent on the choice of chiral auxiliary and the analyte. |
| Sensitivity | High, depending on the detector. | Very high, especially with MS detection. | Lower sensitivity compared to chromatographic methods. |
| Sample Recovery | Non-destructive (sample can be collected). | Destructive. | Non-destructive. |
| Advantages | Broad applicability, high accuracy, well-established. | High resolution and sensitivity, suitable for complex mixtures. | Rapid analysis, provides structural information, non-destructive. |
| Disadvantages | Higher cost of chiral columns. | Requires derivatization for non-volatile compounds, thermal stability of analytes is a concern. | Lower sensitivity, potential for incomplete derivatization or kinetic resolution, signal overlap can be an issue. |
Conclusion: Selecting the Right Tool for the Job
The determination of enantiomeric excess for chiral 9-azabicyclo[3.3.1]nonanes can be reliably achieved using chiral HPLC, chiral GC, and NMR spectroscopy with chiral auxiliaries.
-
Chiral HPLC stands out as a robust and versatile method, often serving as the primary choice for its high accuracy and broad applicability without the need for derivatization.
-
Chiral GC is an excellent option when high resolution and sensitivity are paramount, particularly for volatile derivatives or when coupled with mass spectrometry for structural confirmation.
-
NMR spectroscopy offers a rapid and non-destructive approach for in-situ analysis, providing valuable structural information alongside the enantiomeric ratio.
Ultimately, the choice of technique will be guided by the specific research question, the physicochemical properties of the 9-azabicyclo[3.3.1]nonane derivative, and the available resources. For critical applications in drug development, orthogonal analysis using two different techniques is often recommended to ensure the utmost confidence in the determined enantiomeric purity.
References
-
Pirkle, W. H. Pirkle's alcohol. Wikipedia. [Link]
- Bieliūnas, V., Račkauskaitė, D., Orentas, E., & Stončius, S. (2013). Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 78(11), 5339–5348.
-
Bieliūnas, V., Račkauskaitė, D., Orentas, E., & Stončius, S. (2013). Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. PubMed. [Link]
- Supplementary Material. [Provide specific source if found, e.g., Journal Website].
-
Bieliūnas, V., Račkauskaitė, D., Orentas, E., & Stončius, S. (2013). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]
- NEW GC SEPARATION APPROACHES AND ANALYSIS OF... [Provide specific source if found].
- Wenzel, T. J. (2013). Chiral NMR Solvating Additives for Differentiation of Enantiomers. Topics in Current Chemistry, 341, 69-131.
-
Uccello-Barretta, G., & Balzano, F. (2013). Chiral NMR Solvating Additives for Differentiation of Enantiomers. OUCI. [Link]
-
Fragments of 1 H NMR spectra of diastereomers in CDCl 3 and C 6 D 6... ResearchGate. [Link]
-
Chiral NMR Solvating Additives for Differentiation of Enantiomers. OUCI. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
- Synthesis of chiral bicyclo[3.3.1]nonane derivative as ionic liquid and using it for asymmetric Michael's addition reaction. [Provide specific source if found].
- Sidorowicz, K., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Comptes Rendus Chimie, 18(6), 693-704.
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Chiral aryl-fused azabicyclo[3.3.1]nonane compounds and their... ResearchGate. [Link]
- Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Provide specific source if found].
- Bieliu̅nas, V., Račkauskaitė, D., Orentas, E., & Stončius, S. (2013). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 78(11), 5339-5348.
-
Design and Synthesis of a C2-Symmetric Self-Complementary Hydrogen-Bonding Cleft Molecule Based on the Bicyclo[3.3.1]nonane and 4-Oxo-5-azaindole Framework. Formation of Channels and Inclusion Complexes in the Solid State. The Journal of Organic Chemistry. [Link]
-
Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
Sources
- 1. Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 6. bates.edu [bates.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Guide: Absolute Configuration Determination of 9-Azabicyclo[3.3.1]nonanes
Executive Summary
The 9-azabicyclo[3.3.1]nonane scaffold (Granatane) presents a unique stereochemical challenge due to its conformational mobility. Unlike rigid adamantanes, this system fluctuates between chair-chair (CC) and chair-boat (CB) conformations depending on N-substitution and C3/C7 transannular interactions.
For researchers in drug discovery (e.g., 5-HT3 antagonists like Granisetron analogs), determining the absolute configuration (AC) is critical. This guide compares the three primary methodologies: X-ray Crystallography , Chiroptical Spectroscopy (ECD/VCD) , and NMR Derivatization (Mosher's Method) .[1]
Recommendation:
-
For Crystalline Solids: Single Crystal X-Ray Diffraction (SC-XRD) with heavy-atom derivatization is the gold standard.
-
For Oils/Amorphous Solids: Electronic Circular Dichroism (ECD) coupled with Time-Dependent Density Functional Theory (TDDFT) is the preferred, non-destructive modern standard.
Part 1: Comparative Analysis of Methodologies
Electronic Circular Dichroism (ECD) & TDDFT
The Modern Standard for Non-Crystalline Samples
This method relies on comparing the experimental CD spectrum with a quantum-mechanically calculated spectrum.
-
Mechanism: The 9-azabicyclo[3.3.1]nonane skeleton often possesses C2 symmetry.[2] Desymmetrization (e.g., 2,6-diones or 3-ols) creates chirality. The Cotton effects (CE) arising from carbonyl n→π* transitions or aromatic chromophores are highly sensitive to the ring conformation.
-
The "Granatane" Challenge: You cannot assume a single conformation. The N-bridge allows the rings to flip. Calculations must account for the Boltzmann-weighted average of Chair-Chair and Chair-Boat conformers.
-
Pros: Works on oils; requires minimal sample (<1 mg); non-destructive.
-
Cons: Computationally intensive; requires accurate modeling of solvation effects.
Single Crystal X-Ray Diffraction (SC-XRD)
The Absolute Truth (with Conditions)
-
Mechanism: Direct imaging of electron density.
-
The "Light Atom" Problem: Most 9-azabicyclo[3.3.1]nonanes contain only C, H, N, and O. These atoms lack sufficient anomalous scattering power with standard Mo-Kα radiation to define absolute configuration reliably (Flack parameter will be inconclusive).
-
Solution: You must introduce a heavy atom.
-
Salts: Hydrobromide or hydroiodide salts.
-
Esters: p-Bromobenzoates (for alcohols).
-
-
Pros: Unambiguous; defines relative and absolute stereochemistry simultaneously.
-
Cons: Requires high-quality crystals; destructive (derivatization); time-consuming crystal growth.
NMR Derivatization (Mosher’s Method)
The Quick Benchtop Check
-
Mechanism: Reaction of a secondary alcohol (e.g., at C3 or C9) with (R)- and (S)-MTPA chloride (Mosher's acid chloride). The anisotropic shielding of the phenyl group shifts protons in the bicyclic ring.
-
The Steric Warning: The [3.3.1] system is sterically congested, particularly at the endo-positions. Incomplete esterification or restricted rotation of the Mosher auxiliary can lead to anomalous
values. -
Pros: Fast; accessible instrumentation (400+ MHz NMR).
-
Cons: Destructive; potential for kinetic resolution during esterification; difficult interpretation for sterically hindered sites.
Part 2: Decision Matrix & Performance Data
Method Selection Logic
The following diagram illustrates the decision process for selecting the optimal method based on sample physical state and chemistry.
Caption: Decision tree for selecting AC determination method based on physical state and chemical functionality.
Performance Comparison Table
| Feature | ECD / TDDFT | SC-XRD (Heavy Atom) | NMR (Mosher's) |
| Sample Requirement | 0.1 – 0.5 mg | 5 – 20 mg (for crystallization) | 2 – 5 mg |
| State | Solution (MeOH/MeCN) | Single Crystal | Solution (CDCl3) |
| Time to Result | 2–4 Days (Computation) | 1–3 Weeks (Crystal growth) | 1 Day |
| Reliability | High (if conformers weighted) | Absolute (100%) | Medium (Steric risks) |
| Cost | Low (Software/Spectrometer) | High (Instrument/Operator) | Low (Reagents) |
| Destructive? | No | Yes (Derivatization usually needed) | Yes |
Part 3: Experimental Protocols
Protocol A: The "Modern Standard" (ECD/TDDFT)
Best for: 9-azabicyclo[3.3.1]nonane-2,6-diones, 3-ones, and unsaturated derivatives.
1. Experimental Data Collection:
-
Dissolve 0.2 mg of the compound in HPLC-grade Methanol or Acetonitrile.
-
Record UV-Vis spectrum to identify
. -
Record CD spectrum (200–400 nm) in a quartz cuvette (0.1 cm path length).
-
Critical: Ensure the High Tension (HT) voltage remains below 600V to avoid artifacts.
2. Computational Workflow (The "Granatane" Loop): Because of the chair-chair vs. chair-boat equilibrium, a rigid scan is insufficient.
Caption: Computational workflow for ECD determination emphasizing Boltzmann weighting of conformers.
3. Analysis:
-
Identify the dominant conformer (usually Chair-Chair for 9-alkyl derivatives, but Chair-Boat is possible with bulky C3 substituents).
-
Compare the sign of the Cotton Effect (CE) at the
of the carbonyl n→π* transition (typically 290–300 nm). -
Validation: If the calculated UV shift required to match experimental data is >20 nm, re-evaluate the functional/basis set.
Protocol B: Heavy-Atom Derivatization for X-Ray
Best for: Alcohols where ECD is ambiguous.
Synthesis of p-Bromobenzoate Derivative:
-
Reactants: Dissolve chiral 9-azabicyclo[3.3.1]nonan-3-ol (1 equiv) in dry DCM.
-
Additions: Add Et3N (3 equiv) and DMAP (0.1 equiv). Cool to 0°C.
-
Acylation: Slowly add p-bromobenzoyl chloride (1.2 equiv). Warm to RT and stir for 4 hours.
-
Workup: Quench with NaHCO3, extract with DCM, and purify via flash chromatography.
-
Crystallization: Dissolve the purified ester in minimal hot Ethanol/Hexane (1:1). Allow slow evaporation at 4°C.
-
Analysis: Solve structure. The Br atom (
) provides strong anomalous scattering. Look for a Flack parameter near 0.0 (correct) vs 1.0 (inverted).
References
-
Synthesis and ECD Analysis of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes Bieliūnas, V., et al.[3][4] (2013).[3][4][5] The Journal of Organic Chemistry. Describes the synthesis and absolute configuration determination of N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione using TDDFT.
-
Conformational Analysis of Granatane Derivatives Jeyaraman, R., & Avila, S. (1981).[6] Chemical Reviews. Foundational text on the chair-chair vs. chair-boat preferences in bicyclo[3.3.1]nonanes.
-
Absolute Configuration via Exciton Chirality in Bicyclic Systems Petrovic, A. G., et al. (2015).[2][3][7] Chirality. Discusses the application of dibenzoate exciton chirality methods to bicyclic diols, applicable to the 9-aza scaffold.
-
X-Ray Crystallography of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives Lazny, R., et al. (2011).[8] Acta Crystallographica Section E. Provides crystallographic data for granatane derivatives, highlighting the packing and conformation in the solid state.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure, Hirshfeld surface analysis, DFT and the molecular docking studies of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. (1S*,5R*)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal Procedures for Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
Executive Summary & Chemical Profile
This guide outlines the mandatory disposal procedures for Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane . As a bicyclic amine protected by a tert-butoxycarbonyl (Boc) group, this compound presents specific chemical stability challenges that dictate its waste management lifecycle.
While standard organic waste protocols often apply, the acid-sensitivity of the Boc moiety introduces a critical risk factor: premature deprotection leading to uncontrolled gas evolution (isobutylene and
Chemical Hazard Profile
| Parameter | Characteristic | Operational Implication |
| Functional Group | Boc-protected secondary amine | Acid Sensitive: Decomposes in low pH environments. |
| Physical State | Solid (typically off-white powder) | Dust generation risk; requires particulate controls. |
| Reactivity | Stable under basic/neutral conditions | Incompatible with Acids & Strong Oxidizers. |
| Waste Class | Non-halogenated Organic (High BTU) | Suitable for fuel blending/incineration. |
Critical Segregation Protocol (The "Zero-Acid" Rule)
WARNING: The most common cause of waste container rupture involving Boc-protected amines is accidental cross-contamination with acidic waste streams.
Mechanism of Hazard:
Upon contact with strong acids (e.g., HCl, TFA,
Segregation Matrix
| Waste Stream | Status | Rationale |
| Stream A: Inorganic Acids | FORBIDDEN | Immediate gas evolution and heat generation.[1][2][3] |
| Stream B: Oxidizers | FORBIDDEN | Potential for fire/exothermic reaction.[1][2][4] |
| Stream C: Non-Halogenated Organics | PREFERRED | Compatible (e.g., Acetone, Methanol, Ethyl Acetate).[1] |
| Stream D: Halogenated Organics | ACCEPTABLE | Compatible (e.g., DCM), provided no acid traces exist. |
Disposal Decision Workflow
The following logic gate visualizes the decision process for disposing of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane based on its physical state and concentration.
Figure 1: Operational workflow ensuring segregation from acidic streams to prevent gas evolution.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, spill cleanup materials, contaminated gloves/paper.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.
-
Bagging: Double-bag the solid waste in clear polyethylene bags (min 2 mil thickness) before placing it in the jar. This contains dust.[5][6]
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, solid debris."
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
-
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, filtrates, or dissolved material.
-
pH Verification (The Self-Validating Step):
-
Dip a pH strip into the waste solution.
-
Requirement: pH must be
. -
Action: If pH < 7, slowly add Saturated Sodium Bicarbonate (
) until bubbling ceases and pH is neutral.
-
-
Solvent Segregation:
-
If dissolved in Acetone, MeOH, EtOH
Non-Halogenated Carboy (Red Can). -
If dissolved in DCM, Chloroform
Halogenated Carboy (Yellow Can).
-
-
Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).
-
Cap Hygiene: Wipe the threads of the carboy to ensure a tight seal and prevent cap fusion.
Protocol C: Empty Container Management (RCRA Compliance)
Applicability: Original supplier bottles.
To classify the container as "RCRA Empty" and dispose of it as municipal trash (or glass recycling, depending on local policy), you must meet the 40 CFR 261.7 standard [1]:
-
Physical Removal: Pour, scrape, or pump out all contents possible.
-
The "One Inch" Rule: Ensure less than 2.5 cm (1 inch) of residue remains in the bottom.
-
Rinsing (Recommended):
-
Rinse the bottle once with a compatible solvent (e.g., acetone).
-
Pour the rinsate into the Liquid Waste stream (Protocol B).
-
Note: Triple rinsing is mandatory only for "Acute Hazardous Wastes" (P-listed). While this compound is generally not P-listed, a single rinse is best practice for pharmaceutical intermediates to prevent groundwater contamination [2].
-
-
Defacing: Cross out the original label and mark "EMPTY."
-
Disposal: Place in the lab glass trash box (non-hazardous).
Emergency Contingencies
Spill Response (Solid Powder)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator.
-
Containment: Cover the spill with wet paper towels to prevent dust aerosolization.
-
Cleanup: Scoop the wet material into a waste bag. Wipe the area with soap and water.[5][6]
-
Disposal: Treat cleanup materials as Solid Waste (Protocol A) .
Accidental Acid Mixing
Scenario: A user accidentally pours the Boc-amine solution into an acid waste carboy.
-
Immediate Action: Do NOT cap the carboy. Gas evolution will occur.[3]
-
Ventilation: Move the open carboy to the back of the fume hood.
-
Notification: Alert the Lab Safety Officer immediately.
-
Stabilization: Allow the reaction to complete (gas evolution stops) before attempting to neutralize or cap.
References
-
Environmental Protection Agency (EPA). (2023). 40 CFR 261.7 - Residues of hazardous waste in empty containers.[7][8] Electronic Code of Federal Regulations. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
